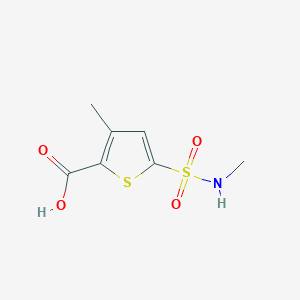
4-(3-Fluorophenyl)piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorophenyl group at the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound. It is of significant interest in various fields of scientific research, including medicinal chemistry, pharmacology, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-fluoroaniline with a suitable reagent to introduce the piperidine ring. This can be achieved through a cyclization reaction.
Final Product Formation: The intermediate is then subjected to further reactions, such as reduction or substitution, to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation of intermediates.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-(3-Fluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
科学的研究の応用
4-(3-Fluorophenyl)piperidin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and antipsychotic agent.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Research: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-(3-Fluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Modulating Ion Channels: It can affect the function of ion channels, influencing cellular signaling and electrical activity.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)piperidin-3-amine: Similar structure with a fluorophenyl group at the 4-position.
4-(3-Chlorophenyl)piperidin-3-amine: Contains a chlorophenyl group instead of a fluorophenyl group.
4-(3-Methylphenyl)piperidin-3-amine: Features a methylphenyl group at the 3-position.
Uniqueness
4-(3-Fluorophenyl)piperidin-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H15FN2 |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
4-(3-fluorophenyl)piperidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-3,6,10-11,14H,4-5,7,13H2 |
InChIキー |
VFFALSCPPSPNHB-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1C2=CC(=CC=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)



![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)

![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)

